1-(2H-1,3-Benzodioxol-5-YL)-4-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperazine
Description
1-(2H-1,3-Benzodioxol-5-YL)-4-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperazine is a complex organic compound that features a unique combination of benzodioxole, oxadiazole, pyridine, and piperazine moieties
Properties
IUPAC Name |
5-[2-[4-(1,3-benzodioxol-5-yl)piperazin-1-yl]pyridin-3-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-17-4-2-5-18(14-17)23-27-25(33-28-23)20-6-3-9-26-24(20)30-12-10-29(11-13-30)19-7-8-21-22(15-19)32-16-31-21/h2-9,14-15H,10-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTALDOARBYNEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCN(CC4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-Benzodioxol-5-YL)-4-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperazine typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with pyridine and piperazine derivatives.
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Preparation of Benzodioxole Intermediate:
- Starting material: 1,3-benzodioxole
- Reagents: Bromine, acetic acid
- Reaction: Bromination to form 5-bromo-1,3-benzodioxole
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Preparation of Oxadiazole Intermediate:
- Starting material: 3-methylbenzonitrile
- Reagents: Hydrazine hydrate, acetic acid
- Reaction: Cyclization to form 3-(3-methylphenyl)-1,2,4-oxadiazole
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Coupling Reactions:
- Benzodioxole intermediate is coupled with pyridine-2-carboxylic acid using a palladium-catalyzed cross-coupling reaction.
- The resulting product is then reacted with piperazine in the presence of a suitable base to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-Benzodioxol-5-YL)-4-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperazine can undergo various chemical reactions, including:
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Oxidation:
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Aqueous or organic solvents, elevated temperatures
- Major Products: Oxidized derivatives of the benzodioxole and oxadiazole moieties
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Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Anhydrous solvents, low temperatures
- Major Products: Reduced derivatives of the pyridine and piperazine moieties
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Substitution:
- Reagents: Halogenating agents, nucleophiles
- Conditions: Organic solvents, room temperature or elevated temperatures
- Major Products: Substituted derivatives at the benzodioxole and oxadiazole positions
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-YL)-4-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperazine has several scientific research applications:
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Medicinal Chemistry:
- Potential use as a lead compound for the development of new drugs targeting central nervous system disorders, cancer, and infectious diseases.
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Biological Studies:
- Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
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Chemical Biology:
- Use as a probe to study cellular pathways and mechanisms of action.
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Industrial Applications:
- Potential use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-YL)-4-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
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Binding to Receptors:
- Interaction with G-protein coupled receptors or ion channels, leading to modulation of cellular signaling pathways.
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Enzyme Inhibition:
- Inhibition of key enzymes involved in metabolic or signaling pathways, resulting in altered cellular functions.
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DNA Intercalation:
- Intercalation into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
1-(2H-1,3-Benzodioxol-5-YL)-4-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperazine can be compared with other similar compounds, such as:
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1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one:
- Similar structure but different functional groups, leading to distinct biological activities.
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1-(2H-1,3-Benzodioxol-5-yl)-3-(pyridin-2-yl)urea:
- Contains a urea moiety instead of piperazine, resulting in different chemical reactivity and biological properties.
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1-(2H-1,3-Benzodioxol-5-yl)-4-(3-methylphenyl)piperazine:
- Lacks the oxadiazole and pyridine moieties, leading to reduced complexity and potentially different applications.
The uniqueness of 1-(2H-1,3-Benzodioxol-5-YL)-4-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperazine lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
